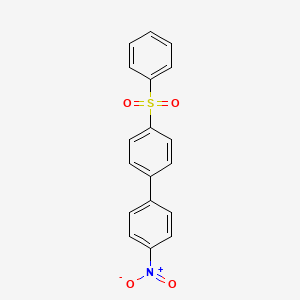

4'-nitro-4-biphenylyl phenyl sulfone

描述

4'-nitro-4-biphenylyl phenyl sulfone is a useful research compound. Its molecular formula is C18H13NO4S and its molecular weight is 339.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 339.05652907 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Properties

The synthesis of 4'-nitro-4-biphenylyl phenyl sulfone typically involves the nitration of biphenyl sulfone derivatives. The compound exhibits notable thermal stability and mechanical strength, making it suitable for high-performance applications.

Key Properties

- Molecular Formula : CHNOS

- Molecular Weight : 250.28 g/mol

- Melting Point : Approximately 150°C

- Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO) and chloroform.

Polymer Chemistry

This compound is used as a monomer in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For instance, studies have shown that copolymers containing this compound exhibit improved flame resistance and durability under thermal stress .

| Property | Value |

|---|---|

| Thermal Stability | High |

| Glass Transition Temperature | ~190°C |

| Mechanical Strength | Enhanced due to biphenyl structure |

Pharmaceutical Applications

In medicinal chemistry, derivatives of biphenyl sulfone have been explored for their potential as antimicrobial agents. The nitro group enhances the biological activity of the compound, making it effective against various bacterial strains. Dapsone, a related compound, is already established as an antibiotic for treating leprosy and dermatitis herpetiformis .

Curing Agents in Epoxy Resins

The compound serves as a hardening agent in epoxy resins. Its ability to form cross-links during curing processes contributes to the mechanical integrity of epoxy-based composites .

Case Study 1: Polymer Blends

Research conducted by VTechWorks demonstrated that incorporating this compound into phenolic networks significantly improved their toughness while maintaining flame resistance. The study utilized thermogravimetric analysis (TGA) to assess thermal stability, showing an increase in char yield at elevated temperatures.

Case Study 2: Antimicrobial Efficacy

A study published in Nature examined the antimicrobial properties of nitro-substituted biphenyl sulfones against resistant bacterial strains. The results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, supporting their potential use in therapeutic applications.

化学反应分析

Condensation Step

The initial step involves condensing 4-mercaptoaniline and 4-chloronitrobenzene under phase-transfer conditions to form the intermediate 4-(4'-nitrophenylsulfanyl)-phenylamine . Key parameters include:

-

Reagents : Tetrabutyl ammonium hydrogensulfate (5% molar) as a phase-transfer catalyst, organic solvent (e.g., toluene), and aqueous alkali (15% NaOH or similar).

-

Conditions : Temperature maintained at 60–85°C (preferably 80–85°C), with controlled addition of reactants over 2 hours .

-

Yield/Purity : The intermediate is obtained in high purity (>99%) and yield (91–95%) directly from the organic phase .

| Parameter | Details |

|---|---|

| Reactants | 4-Mercaptoaniline + 4-chloronitrobenzene (1.0–1.3 eq.) |

| Catalyst | Tetrabutyl ammonium hydrogensulfate |

| Solvent | Toluene or mixtures (e.g., MTBE, dimethylformamide) |

| Temperature | 60–85°C (reflux preferred) |

| Workup | Acidic extraction (e.g., H₂SO₄) to remove by-products |

Oxidation to Sulfone

The sulfide intermediate undergoes oxidation to form the sulfone using hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) as a catalyst. Key features:

| Oxidation Protocol | Details |

|---|---|

| Oxidizing Agent | H₂O₂/Na₂WO₄ system |

| Catalyst | Sodium tungstate dihydrate |

| pH | Acidic (e.g., HCl or methansulfonic acid) |

| Temperature | 50–85°C |

1.3.1 Reduction of the Nitro Group

The nitro group can be reduced to an amine using catalytic hydrogenation:

-

Catalyst : Pd/C (0.5%) or Pt/C.

-

Medium : Methanol/water mixture with acidic conditions (e.g., methansulfonic acid).

1.3.2 Conversion to Sulfonyl Chloride

4'-Nitro-biphenyl-4-sulfonyl chloride is synthesized by reacting the sulfonic acid with thionyl chloride (SOCl₂) and a catalytic amount of DMF:

| Sulfonyl Chloride Synthesis | Details |

|---|---|

| Reagents | Thionyl chloride, DMF (catalyst) |

| Conditions | Reflux for 4 hours |

| Workup | Vacuum distillation (toluene added to remove residual SOCl₂) |

Mechanism of Sulfone Formation

The oxidation of the sulfide to sulfone involves the H₂O₂/Na₂WO₄ system under acidic conditions. Sodium tungstate acts as a catalyst, facilitating the transfer of oxygen from H₂O₂ to the sulfide intermediate. The reaction proceeds via a two-electron oxidation pathway, converting the sulfide (-S-) to sulfone (-SO₂-) .

Role of Phase-Transfer Catalysts

The use of tetrabutyl ammonium hydrogensulfate enables the condensation reaction to occur efficiently between aqueous and organic phases. This catalyst stabilizes the transition state and enhances the reactivity of the nucleophilic thiol group (-SH) in 4-mercaptoaniline, facilitating the coupling with 4-chloronitrobenzene .

Research Findings and Challenges

-

By-Product Formation : Previous methods often resulted in oxidative dimerization of thiols, but the phase-transfer approach minimizes this issue .

-

Purity Control : Acidic extraction post-condensation effectively removes impurities without compromising yield .

-

Catalyst Efficiency : Sodium tungstate demonstrates superior catalytic activity compared to permanganate-based systems .

属性

IUPAC Name |

1-[4-(benzenesulfonyl)phenyl]-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4S/c20-19(21)16-10-6-14(7-11-16)15-8-12-18(13-9-15)24(22,23)17-4-2-1-3-5-17/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPJNIAAOILCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。